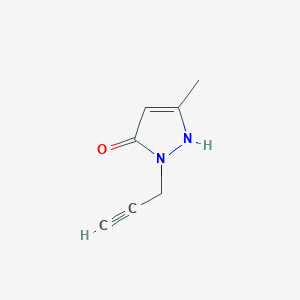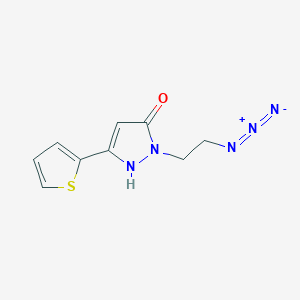![molecular formula C8H11N5O B1484060 3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098022-22-9](/img/structure/B1484060.png)
3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrano[2,3-c]pyrazole derivatives has seen significant progress in recent years, with the integration of green methodologies . Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites have been employed . A synthetic route to the novel 3a,4-dihydro-3H,7H- and 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole ring systems from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes has been developed .
Molecular Structure Analysis
The molecular formula of “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is C8H11N5O2S . The average mass is 241.270 Da, and the monoisotopic mass is 241.063339 Da .
Chemical Reactions Analysis
Pyranopyrazoles, including “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, have been synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The action of ethyl diazoacetate on phenylpropargyl in triethylamine and in the presence of zinc triflate as a catalyst leads to the corresponding pyrazole .
Wissenschaftliche Forschungsanwendungen
Diversity-Oriented Synthesis and Library Creation
A noteworthy application of derivatives similar to "3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole" is in diversity-oriented synthesis. Zaware et al. (2011) described the synthesis of a library of substituted tetrahydropyrones, including tetrahydropyran derivatives that were modified via click chemistry reactions. This process utilizes oxidative carbon-hydrogen bond activation, highlighting the compound's utility in creating structurally diverse non-natural compounds for biological screening (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).
Valence Tautomerism and Structural Analysis
Mojzych et al. (2014) investigated the valence tautomerism of new pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines, compounds related to "3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole", demonstrating potential anticancer activity. Their research emphasized the tautomeric equilibrium and molecular structures determined by X-ray analysis, contributing to the understanding of intramolecular interactions and their effects on molecular packing (Mojzych, Karczmarzyk, Wysocki, Urbańczyk-Lipkowska, & Żaczek, 2014).
Antiproliferative Activity and Chemical Properties
Razmienė et al. (2021) focused on the synthesis and antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, providing insights into their potential for inducing cell death and their fluorescence properties for pH sensing. This research underscores the compound's applicability in cancer research and its utility as a tool in biochemical studies (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, & Šačkus, 2021).
Green Synthesis Approaches
Al-Matar et al. (2010) explored green synthesis methods for pyrano[2,3-c]-pyrazoles, highlighting a solvent-free approach. This method emphasizes the importance of environmentally friendly synthesis techniques in creating pyrazole derivatives, aligning with sustainable chemistry principles (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Safety And Hazards
While specific safety data for “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is not available, pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The future directions in the research of pyrano[2,3-c]pyrazole derivatives, including “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, involve the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . The focus is also on solvent selection with water as a renewable and non-toxic medium, and solvent-free conditions .
Eigenschaften
IUPAC Name |
3-(2-azidoethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-13-10-3-1-7-6-5-14-4-2-8(6)12-11-7/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADXHWGRSFDXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1483991.png)
![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483992.png)
![Methyl 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1483993.png)



